2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide
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Overview
Description
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide is a complex organic compound with a molecular formula of C16H18N2O3S2. This compound is characterized by the presence of a sulfonyl group, an acetyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with acetyl chloride in the presence of a base to form the intermediate 2-[(4-methylphenyl)sulfonyl]acetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetyl groups play a crucial role in binding to these targets, thereby modulating their activity. The hydrazinecarbothioamide moiety can form hydrogen bonds and other interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
Compared to similar compounds, 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLLDFADFBYNNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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